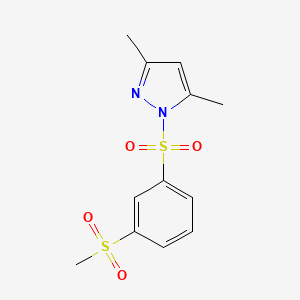

3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . 3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Molecular Structure Analysis

The molecular structure of pyrazoles is interesting because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part . The specific molecular structure of “3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole” is not available in the literature I found.Chemical Reactions Analysis

The chemical reactions of pyrazoles are diverse due to their structural diversity. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The specific chemical reactions of “this compound” are not available in the literature I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole derivatives have been synthesized and evaluated for their ability to block cyclooxygenase-2 (COX-2), both in vitro and in vivo. Extensive structure-activity relationship (SAR) work identified several potent and selective COX-2 inhibitors, leading to the development of compounds like celecoxib, currently used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial Properties

New 1H-pyrazole derivatives, including those bearing an aryl sulfonate moiety, have been synthesized and screened for anti-inflammatory and antimicrobial activities. Some compounds in this class demonstrated significant anti-inflammatory properties and were active against various bacterial and fungal strains (Kendre et al., 2013).

Potential Neuroprotective Effects

Dimethyl sulfoxide (DMSO), a related compound, has shown to suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, providing a potential neuroprotective effect against excitotoxic death. These findings suggest potential therapeutic applications of DMSO-related compounds in neurodegenerative conditions (Lu & Mattson, 2001).

Catalyst in Organic Reactions

Pyrazole-oxidoperoxido-molybdenum(VI) complexes, which include pyrazole derivatives, have been effective catalysts for the oxidation of organic sulfides in aqueous media. This catalytic activity is notable for its efficiency and environmental friendliness, as it can be performed at low temperatures and without significant non-productive decomposition of the oxidant (Bruno et al., 2020).

Use in Pharmaceutical Synthesis

The pyrazole scaffold is a crucial tool in medicinal chemistry. Methods for preparing 3,5-diarylpyrazoles, involving reactions with hydrazones of aryl aldehydes and substituted acetophenones, have been developed for pharmaceutical applications (Mohamady et al., 2018).

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S2/c1-9-7-10(2)14(13-9)20(17,18)12-6-4-5-11(8-12)19(3,15)16/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWGIKAUZWLSHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2825327.png)

![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2825329.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2825332.png)

![2',3'-Dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2825333.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2825337.png)